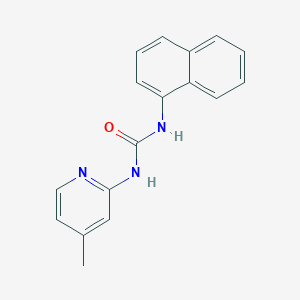
N-(4-methyl-2-pyridinyl)-N'-1-naphthylurea
描述
MPN is a synthetic compound that belongs to the class of urea derivatives. It was first synthesized in the early 1980s as a potential herbicide, but later studies revealed its potential as a research tool in various scientific fields. MPN is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
作用机制
MPN inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a disruption of various cellular processes. CK2 is involved in the regulation of multiple signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. By inhibiting CK2, MPN can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects
MPN has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, MPN has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and enhance the efficacy of chemotherapy drugs. In neurons, MPN has been shown to enhance synaptic plasticity and memory formation. In immune cells, MPN has been shown to modulate cytokine production, reduce inflammation, and enhance immune cell function.
实验室实验的优点和局限性
MPN has several advantages as a research tool, including its potency, selectivity, and reversibility. It is also relatively easy to synthesize and purify. However, MPN has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using MPN in lab experiments.
未来方向
There are several future directions for research on MPN. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of MPN. Another area of focus is the investigation of the role of CK2 in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the potential therapeutic applications of MPN and other CK2 inhibitors in these diseases should be explored. Finally, the development of new methods for the delivery of CK2 inhibitors to specific tissues and cells should be investigated.
科学研究应用
MPN has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, MPN has been shown to inhibit the growth of cancer cells by targeting CK2. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce drug resistance. In neuroscience, MPN has been used to study the role of CK2 in synaptic plasticity and memory formation. In immunology, MPN has been shown to modulate the activity of immune cells and reduce inflammation.
属性
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-10-18-16(11-12)20-17(21)19-15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBPYPXDXPCULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)
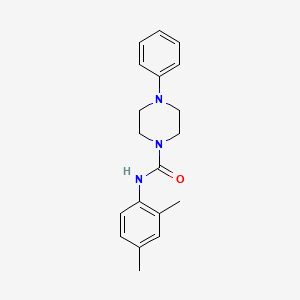

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)
![2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423951.png)
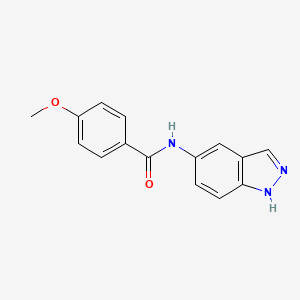
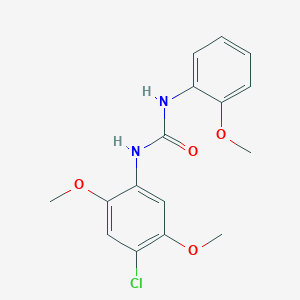

![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)



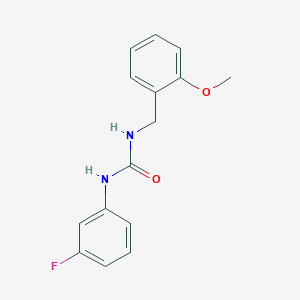
![N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423999.png)